molecular formula C20H21NO3 B2718862 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone CAS No. 1790153-25-1

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone

Cat. No.: B2718862
CAS No.: 1790153-25-1
M. Wt: 323.392
InChI Key: WJJJUZOVOSKATE-UHFFFAOYSA-N
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Description

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is a complex organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone typically involves multi-step organic reactions. One common method includes the formation of the benzo[d][1,3]dioxole moiety through a palladium-catalyzed arylation reaction . The pyrrolidine ring is then introduced via an aza-Michael addition, followed by the attachment of the tolyl group through N-arylation . The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can influence the compound’s binding affinity and selectivity, while the tolyl group may affect its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is unique due to its combination of structural features, which confer distinct chemical and biological properties

Biological Activity

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzo[d][1,3]dioxole moiety and a pyrrolidine ring. Its molecular formula is C20H27NO3C_{20}H_{27}NO_3 with a molecular weight of approximately 329.43 g/mol. The presence of the benzo[d][1,3]dioxole group is significant as it often contributes to various biological activities, including antioxidant and enzyme inhibitory effects.

1. Monoamine Oxidase Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory activity against monoamine oxidases (MAO), particularly MAO-A and MAO-B. For instance, studies have shown that certain benzodioxole derivatives can act as selective inhibitors of MAO-B, which is crucial for the metabolism of neurotransmitters such as serotonin and dopamine .

The inhibition of MAO-A has been linked to antidepressant effects, making this compound potentially useful in treating mood disorders. The IC50 values for related compounds have been reported in the low micromolar range, indicating significant potency .

2. Antioxidant Activity

The benzo[d][1,3]dioxole structure is known for its antioxidant properties. Compounds containing this moiety have demonstrated the ability to scavenge free radicals effectively. For example, derivatives with similar structures have shown DPPH radical scavenging activities, suggesting potential applications in preventing oxidative stress-related diseases .

3. Cytotoxicity Studies

In vitro studies are essential for assessing the cytotoxic effects of new compounds. Research has indicated that some derivatives of the benzodioxole class exhibit low toxicity towards various cell lines at concentrations up to 10 μM . This suggests that this compound may possess a favorable safety profile for further development.

Case Studies

Several studies have investigated the biological activity of related compounds:

StudyCompound TestedBiological ActivityFindings
Chalcone DerivativesMAO InhibitionSelective inhibitors with IC50 values < 0.5 μM
Triazole-benzodioxineCathepsin X InhibitionPotent inhibitors with Ki = 2.45 ± 0.05 μM
Cinnamic Acid DerivativesAntioxidant ActivitySignificant DPPH scavenging activity

The mechanisms through which this compound exerts its effects are likely multifaceted:

  • Enzyme Inhibition : The compound may bind competitively or irreversibly to target enzymes such as MAO-A and MAO-B.
  • Radical Scavenging : The electron-rich nature of the dioxole ring allows it to neutralize reactive oxygen species effectively.

Properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-14-3-2-4-15(9-14)10-20(22)21-8-7-17(12-21)16-5-6-18-19(11-16)24-13-23-18/h2-6,9,11,17H,7-8,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJJUZOVOSKATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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